molecular formula C22H10O2 B14493099 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione CAS No. 65171-43-9

4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione

Cat. No.: B14493099
CAS No.: 65171-43-9
M. Wt: 306.3 g/mol
InChI Key: WTGXVKRTQMVSQG-UHFFFAOYSA-N
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Description

4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione is a polynuclear aromatic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione typically involves a two-electron reduction of tetrabutylammonium 3,4-dioxo-4H,8H-dibenzo[cd,mn]pyren-12-olate. This reduction yields a trioxy derivative of dibenzo[cd,mn]pyrene, which is stable in solution and exhibits a triplet ground state . The reduction reactions are studied using cyclic voltammetry, UV–VIS spectroscopy, and EPR spectroscopy .

Industrial Production Methods: The process requires careful handling due to the potential for violent reactions during synthesis .

Chemical Reactions Analysis

Types of Reactions: 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione undergoes various chemical reactions, including reduction and oxidation. The two-electron reduction of this compound results in the formation of a trioxy derivative .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tetrabutylammonium and other reducing agents. The reactions are typically conducted under controlled conditions to ensure stability and prevent unwanted side reactions .

Major Products Formed: The major product formed from the reduction of this compound is its trioxy derivative, which exhibits unique electronic properties and stability in solution .

Scientific Research Applications

4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structural properties make it a valuable compound for studying high-spin derivatives of non-Kekulé polynuclear aromatic compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione include:

Uniqueness: this compound is unique due to its ability to form stable trioxy derivatives with triplet ground states. This property distinguishes it from other similar compounds, which may not exhibit the same level of stability or electronic properties .

Properties

CAS No.

65171-43-9

Molecular Formula

C22H10O2

Molecular Weight

306.3 g/mol

IUPAC Name

hexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-1,3(22),4,6,9(21),10,12,15,17,19-decaene-8,14-dione

InChI

InChI=1S/C22H10O2/c23-21-13-6-1-4-11-10-12-5-2-7-14-18(12)20(17(11)13)19-15(21)8-3-9-16(19)22(14)24/h1-10H

InChI Key

WTGXVKRTQMVSQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C(=CC=C3)C(=O)C5=CC=CC6=C5C4=C2C(=C1)C6=O

Origin of Product

United States

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